molecular formula C26H23NO5 B2583897 (2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 2411180-19-1

(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No. B2583897
CAS RN: 2411180-19-1
M. Wt: 429.472
InChI Key: NWTBHKYKEUBAIJ-OWJWWREXSA-N
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group. It also contains a benzofuran moiety, which is a fused aromatic ring system that is found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The stereochemistry at the 2R,3S positions would also play a significant role in the molecule’s properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing Fmoc groups are typically involved in peptide synthesis reactions. The Fmoc group can be removed under basic conditions, revealing the protected amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings would likely make it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .

Scientific Research Applications

Protective Group in Peptide Synthesis

The Fmoc group, to which the mentioned compound belongs, serves as a protective group for hydroxy-groups in peptide synthesis. It can be used alongside various acid- and base-labile protecting groups and is conveniently removed by the action of triethylamine in dry pyridine solution, allowing for the sequential synthesis of peptides without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole-carboxylic Acid Derivatives

The compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its role in the preparation of complex molecules that could serve as intermediates for further chemical reactions or as potential bioactive compounds (Le & Goodnow, 2004).

Coordination Reactions and Complex Formation

Research into benzofuran derivatives, related to the structural framework of the mentioned compound, has explored their synthesis and potential in coordination reactions. These studies provide insights into the compound's utility in creating complex structures with potential applications in material science and catalysis (Mojumdar, Šimon, & Krutošíková, 2009).

In Synthesis of Hydroxamic Acids

The Fmoc group has been employed in the synthesis of N-alkylhydroxamic acids, demonstrating its versatility in organic synthesis for the preparation of molecules with potential medicinal properties (Mellor & Chan, 1997).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. If it’s used in peptide synthesis, the Fmoc group would serve as a protecting group that can be selectively removed to allow for the coupling of amino acids .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

Future Directions

The future research directions would likely involve the use of this compound in the synthesis of peptides or other organic molecules. Its utility would depend on the ease of removal of the Fmoc group and the stability of the benzofuran moiety .

properties

IUPAC Name

(2R,3S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-21-12-16(25(28)29)10-11-23(21)32-24(15)13-27-26(30)31-14-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-12,15,22,24H,13-14H2,1H3,(H,27,30)(H,28,29)/t15-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTBHKYKEUBAIJ-OWJWWREXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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